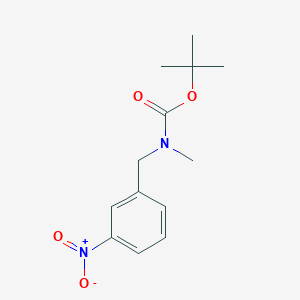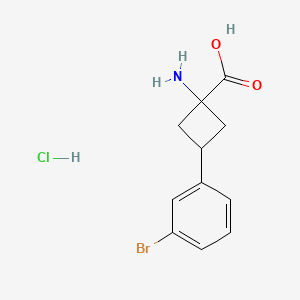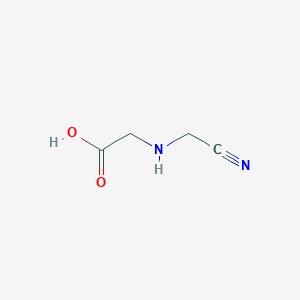![molecular formula C16H15NO5 B13509567 Methyl 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoate CAS No. 6941-08-8](/img/structure/B13509567.png)
Methyl 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoate is an organic compound with the molecular formula C16H15NO5. This compound is known for its unique structure, which includes a benzyloxycarbonyl group attached to an amino group, and a hydroxyl group on a benzoate ester. It is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoate typically involves the esterification of 4-amino-2-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then reacted with benzyl chloroformate to introduce the benzyloxycarbonyl group. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which is essential for maintaining product quality and consistency. The use of automated systems also helps in optimizing the reaction parameters and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyloxycarbonyl group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. This allows for selective reactions to occur at other functional groups, making it a valuable tool in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-[(phenoxycarbonyl)amino]benzoate
- 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid
Uniqueness
Methyl 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoate is unique due to the presence of both a hydroxyl group and a benzyloxycarbonyl-protected amino group on the benzoate ester. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
6941-08-8 |
|---|---|
Formule moléculaire |
C16H15NO5 |
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
methyl 2-hydroxy-4-(phenylmethoxycarbonylamino)benzoate |
InChI |
InChI=1S/C16H15NO5/c1-21-15(19)13-8-7-12(9-14(13)18)17-16(20)22-10-11-5-3-2-4-6-11/h2-9,18H,10H2,1H3,(H,17,20) |
Clé InChI |
FIRPMXJSWXPJRQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


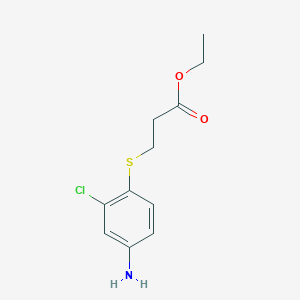
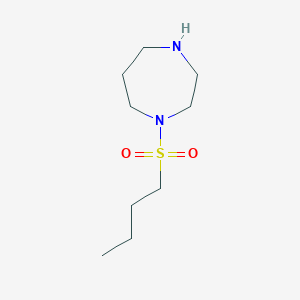
![2-[4-(Hydroxymethyl)phenoxy]benzonitrile](/img/structure/B13509505.png)
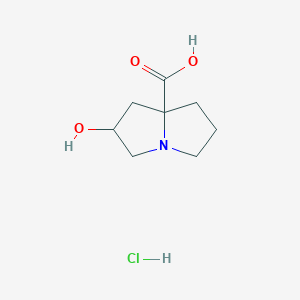
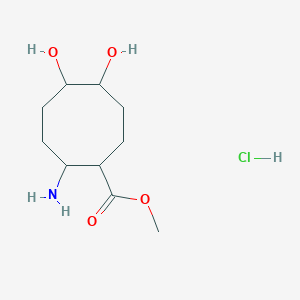
![2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride](/img/structure/B13509532.png)

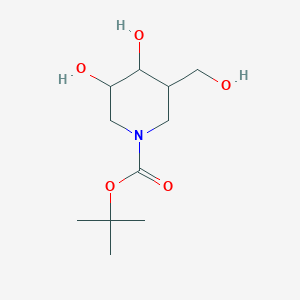
![(3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13509557.png)


